Methiothepin mesylate

Overview

Description

Methiothepin Mesylate Description

This compound is a compound known for its antagonistic activity on serotonin (5-HT) receptors. It has been studied for its effects on serotonin release and synthesis, particularly in relation to its interaction with the presynaptic serotonin autoreceptor, which controls the release of serotonin from rat brain slices . Methiothepin has been shown to enhance serotonin release, indicating its potential as a 5-HT autoreceptor antagonist . Additionally, methiothepin has been implicated in the treatment of various cancers, including prostate and ovarian cancer, by inducing apoptosis and repressing mitochondrial-mediated metabolism . It has also been found to increase the efficacy of chemotherapy against resistant melanoma cells .

Synthesis Analysis

While the provided data does not include direct information on the synthesis of this compound, related compounds have been synthesized using stereocontrolled reactions. For instance, an isomer of the decalinoyltetramic acid methiosetin was synthesized through a metal-chelated intramolecular Diels-Alder (IMDA) reaction, which could provide insights into similar synthetic approaches for this compound .

Molecular Structure Analysis

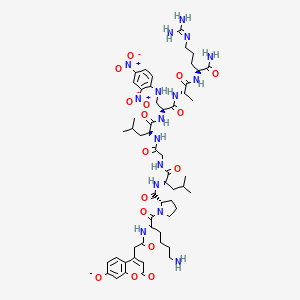

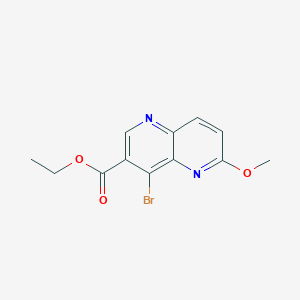

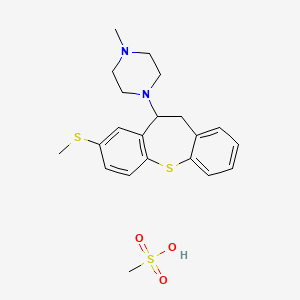

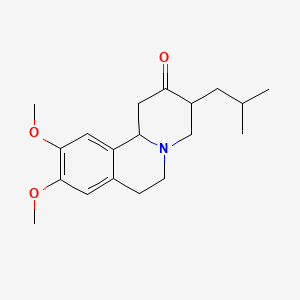

The molecular structure of this compound allows it to interact with serotonin receptors effectively. Its structure includes a dibenzo[b,f]thiepin moiety, which is a characteristic feature of this class of neuroleptics . The molecular interactions between methiothepin and serotonin receptors are crucial for its antagonistic effects, which have been demonstrated through various neuropharmacological studies .

Chemical Reactions Analysis

This compound's chemical reactions within the body involve its interaction with serotonin receptors and subsequent physiological effects. For example, methiothepin has been shown to increase brain tryptophan and 5-hydroxyindole levels, which may be mediated in part by a drug-induced rise in plasma insulin . Additionally, methiothepin's ability to block serotonin receptors has been linked to its effects on gastric secretion and motility .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound contribute to its biological activity and pharmacokinetics. For instance, the binding affinity of methiothepin to brain membranes and its ability to remain firmly bound for several hours post-administration suggest a high local concentration that can effectively block 5-HT receptors . This property is significant for inducing a supersensitivity phenomenon within the central nervous system .

Relevant Case Studies

Several case studies have demonstrated the potential therapeutic applications of this compound. In prostate cancer cell lines, methiothepin induced cell death mediated by oxidative stress and mitochondrial dysfunction . In ovarian cancer cells, it suppressed cell viability and induced apoptosis, while also disrupting mitochondrial metabolism . Furthermore, methiothepin has been shown to enhance the cytotoxicity of chemotherapy drugs in melanoma cells, suggesting its role in overcoming drug resistance .

Scientific Research Applications

Enhancing Chemotherapy Efficacy in Melanoma Cells

Methiothepin mesylate, known for its role as a nonselective serotonin 5-HT receptor antagonist, has shown potential in increasing chemotherapy efficacy against resistant melanoma cells. It enhances the cytotoxicity of drugs like doxorubicin and vemurafenib in melanoma cells, especially those expressing Ptch1, a Hedgehog receptor. This could potentially overcome resistance in melanoma treatments (Durand et al., 2021).

Treatment of Posthypoxic Myoclonus

This compound has been studied for its effectiveness in treating posthypoxic myoclonus, a condition following oxygen deprivation to the brain. Its role as a serotonin receptor antagonist, specifically targeting the 5-HT1B, 5-HT2A/2B, and possibly 5-HT1D subtypes, showed promise in reducing myoclonus symptoms in animal models, suggesting its potential therapeutic application in related human conditions (Pappert et al., 1999).

Attenuating Gastric Secretion and Motility

Research indicates that this compound can attenuate gastric secretion and motility effects stimulated by vagal inputs. Its role in modulating serotonin receptors in the dorsal vagal complex impacts gastric functional parameters, suggesting potential applications in disorders involving gastric hyperactivity or dysmotility (Varanasi et al., 2002).

Anticancer Properties in Prostate and Ovarian Cancer

This compound has demonstrated anticancer properties, particularly in prostate and ovarian cancer cells. It induces apoptosis and inhibits cell growth by mediating oxidative stress and disrupting mitochondrial function. This reveals its potential as a novel therapeutic agent for these types of cancer, possibly offering a new avenue for treatment strategies (Yang et al., 2020); (Lee et al., 2020).

Neuropsychiatric and Behavioral Research

This compound has been involved in neuropsychiatric and behavioral research, exploring its effects on serotonin release and receptor function. It's been used to investigate conditions like posthypoxic myoclonus, learning mechanisms in animal models, and serotonin receptor modulation, contributing to a better understanding of these complex brain functions and disorders (Andrianov et al., 2018); (Muschamp & Fong, 2001).

Mechanism of Action

Target of Action

Methiothepin mesylate, also known as Metitepine mesylate, is a potent and non-selective antagonist of serotonin (5-HT), dopamine, and adrenergic receptors . It primarily targets 5-HT receptors, including 5-HT1A, 5HT1B, 5HT1C, 5HT1D, 5-HT5A, 5-HT5B, 5-HT6, and 5-HT7 . These receptors play crucial roles in various physiological processes, including mood regulation, sleep, appetite, and cognition.

Mode of Action

As a non-selective antagonist, this compound binds to its target receptors and blocks their activity . By inhibiting the action of serotonin, dopamine, and adrenergic neurotransmitters, it can modulate various neurological and physiological processes. This blockade of receptors can lead to changes in neural signaling and ultimately influence behavior and perception .

Biochemical Pathways

The exact biochemical pathways affected by this compound are complex and involve multiple neurotransmitter systems. Its primary action is the blockade of serotonin, dopamine, and adrenergic receptors, which disrupts the normal signaling pathways of these neurotransmitters . This disruption can affect various downstream effects, including mood regulation, sleep patterns, and cognitive processes.

Result of Action

This compound’s antagonistic action on serotonin, dopamine, and adrenergic receptors can lead to various molecular and cellular effects. For instance, it has been shown to induce apoptotic cell death in prostate cancer cell lines by causing hydrogen peroxide (H2O2) production and mitochondrial Ca2+ overload . This suggests that this compound may have potential therapeutic applications in cancer treatment.

Safety and Hazards

Future Directions

Methiothepin mesylate has been used to explore the relationship between circulating cells and the niche . It has potential as a novel therapeutic agent for ovarian cancer treatment . It has also been used in serotonin (5-HT) and antagonists in vivo bioassays and in in vivo antagonist and lipopolysaccharide stimulations .

properties

IUPAC Name |

methanesulfonic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2S2.CH4O3S/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20;1-5(2,3)4/h3-8,14,18H,9-13H2,1-2H3;1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMDZGZYKOGLJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017459 | |

| Record name | Methanesulfonic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51482-89-4, 74611-28-2 | |

| Record name | Methiothepin methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051482894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Methiothepin mesylate?

A1: this compound acts primarily as a serotonin receptor antagonist, meaning it blocks the action of serotonin at its receptors. [, , , , , , , , ] While it demonstrates affinity for several serotonin receptor subtypes (5-HT1, 5-HT2, and potentially 5-HT1D), its actions at the 5-HT1 and 5-HT2 receptors appear most relevant in the reported studies. [, , , , , , , ]

Q2: What are some of the observed effects of this compound in animal models?

A2: Research using rodent models shows that this compound can alleviate morphine withdrawal symptoms. [, ] This effect is likely linked to its antagonism of 5-HT1 and 5-HT2 receptors. [, ] In a rat model of posthypoxic myoclonus (involuntary muscle twitching), this compound effectively reduced myoclonus, suggesting potential therapeutic relevance for movement disorders. []

Q3: Has this compound demonstrated any effects on hormone regulation?

A3: Yes, studies in Atlantic croaker (a fish species) showed that this compound, specifically a 5-HT1 antagonist, did not impact the serotonin-induced increase of gonadotropin II (GtH II) levels. [] This suggests that the serotonin-mediated regulation of GtH II in this species may not involve the 5-HT1 receptor subtype. []

Q4: How does this compound influence viral infection?

A5: Intriguingly, this compound was found to possess antiviral activity against Chikungunya virus (CHIKV). [] It appears to interfere with the virus's entry into the host cell or the membrane fusion process. [] This highlights a potential area for further investigation into this compound's antiviral properties and its potential as a therapeutic agent against CHIKV and potentially other viruses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B3029600.png)